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molecular formula C22H17N3O2 B8551927 1-trityl-1,2,4-triazole-3-carboxylic acid

1-trityl-1,2,4-triazole-3-carboxylic acid

Cat. No. B8551927
M. Wt: 355.4 g/mol
InChI Key: KXRTUKKKBSPDRD-UHFFFAOYSA-N
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Patent
US07135475B2

Procedure details

A mixture of 1-trityl-1H-[1,2,4]triazole-3-carboxylic acid methyl ester (500 mg, 1.35 mmol) in methanol at 25° C. was treated with a 1N aqueous sodium hydroxide solution (4.0 mL). The reaction was stirred at 25° C. for 24 h. At this time, the reaction mixture was poured into water (100 mL) and acidified with a 1N aqueous hydrochloric acid solution. This solution was extracted with ethyl acetate (2×150 mL). The organics were washed with a saturated aqueous sodium chloride solution (1×150 mL), dried over magnesium sulfate, filtered, and concentrated in vacuo to afford 1-trityl-1H-[1,2,4]triazole-3-carboxylic acid (326 mg, 67%) as a white solid: 1H NMR (DMSO-d6, 300 MHz) δ 8.37 (s, 1H), 7.39 (m, 9H), 7.05 (m, 6H), 3.82 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:9]=[CH:8][N:7]([C:10]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:6]=1)=[O:4].[OH-].[Na+].O.Cl>CO>[C:10]([N:7]1[CH:8]=[N:9][C:5]([C:3]([OH:4])=[O:2])=[N:6]1)([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC(=O)C1=NN(C=N1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
This solution was extracted with ethyl acetate (2×150 mL)
WASH
Type
WASH
Details
The organics were washed with a saturated aqueous sodium chloride solution (1×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=C(N=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 326 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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